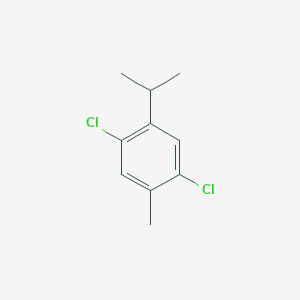
Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)- is an organometallic compound with the chemical formula C10H12Cl2. It is a derivative of p-cymene, where two chlorine atoms are substituted at the 2 and 5 positions of the aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)- can be synthesized through several methods. One common method involves the chlorination of p-cymene using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)- often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be used under basic conditions.
Major Products Formed
Oxidation: Chlorinated benzoic acids.
Reduction: Less chlorinated cymene derivatives.
Substitution: Various substituted cymene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organometallic compounds.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism by which Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)- exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer applications, where it disrupts essential biological processes in target cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Cymene: The parent compound without chlorine substitutions.
2,4-Dichloro-p-cymene: A similar compound with chlorine atoms at the 2 and 4 positions.
2,6-Dichloro-p-cymene: A compound with chlorine atoms at the 2 and 6 positions.
Uniqueness
Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)- is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to other dichlorinated cymene derivatives.
Propriétés
Numéro CAS |
81686-41-1 |
|---|---|
Formule moléculaire |
C10H12Cl2 |
Poids moléculaire |
203.10 g/mol |
Nom IUPAC |
1,4-dichloro-2-methyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C10H12Cl2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6H,1-3H3 |
Clé InChI |
MDNBLGHLXFPFQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Cl)C(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















